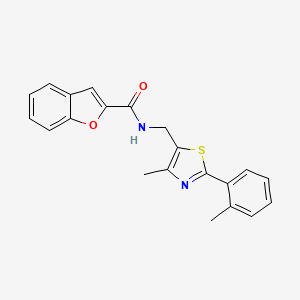

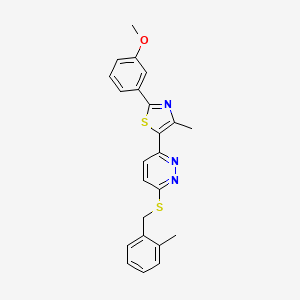

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

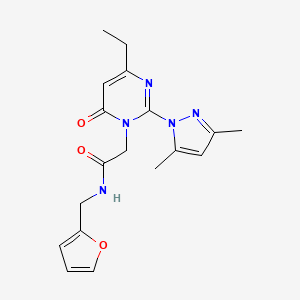

“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), a benzofuran moiety (a fused ring system consisting of a benzene ring and a furan ring), and a carboxamide group (a functional group derived from carboxylic acids). The presence of these groups suggests that this compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a benzofuran moiety, and a carboxamide group . The thiazole ring is a five-membered heterocyclic ring with one nitrogen atom and one sulfur atom . The benzofuran moiety is a fused ring system consisting of a benzene ring and a furan ring . The carboxamide group is a functional group derived from carboxylic acids .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring, for example, is known to participate in a variety of chemical reactions, including nucleophilic and oxidation reactions . The benzofuran moiety and the carboxamide group could also influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of a carboxamide group could influence its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus potentially reducing the risk of chronic diseases.

Analgesic and Anti-inflammatory Applications

Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new pain and inflammation management drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives have shown significant antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents .

Antiviral Properties

Thiazole compounds have also been found to exhibit antiviral properties . This opens up possibilities for their use in the development of new antiviral drugs.

Diuretic Effects

Thiazole derivatives have been associated with diuretic effects . Diuretics help increase the amount of salt and water that comes out through your urine and are often used to treat high blood pressure and heart failure.

Neuroprotective Effects

Thiazole compounds have shown neuroprotective effects . This suggests their potential use in the treatment of neurodegenerative disorders.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This indicates their potential in cancer treatment.

Fungicidal Activities

Some thiazole derivatives have exhibited excellent fungicidal activities against certain types of fungi . This suggests their potential use in the development of new fungicides.

Safety and Hazards

Future Directions

Given the presence of several pharmacologically relevant structural motifs in this compound, it could be of interest for further study in medicinal chemistry . Future research could focus on elucidating its biological activities, optimizing its properties through structural modifications, and investigating its potential as a therapeutic agent .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some thiazole derivatives have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . For example, some thiazole derivatives have been found to have antihyperalgesic effects in mice with neuropathic pain .

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the environment in which they are administered.

properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-13-7-3-5-9-16(13)21-23-14(2)19(26-21)12-22-20(24)18-11-15-8-4-6-10-17(15)25-18/h3-11H,12H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPPJXRRTIWEFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC4=CC=CC=C4O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2411878.png)

![3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2411879.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2411881.png)

![N-(2-chlorophenyl)-2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/structure/B2411887.png)

![Ethyl 4-[(4-acetylbenzoyl)amino]benzoate](/img/structure/B2411894.png)